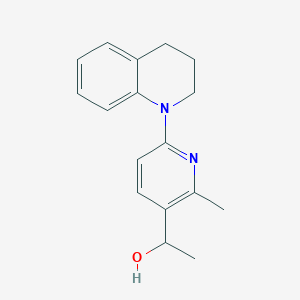

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol

描述

The compound 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is a heterocyclic molecule featuring a 3,4-dihydroquinoline scaffold fused to a 2-methylpyridine moiety, with an ethanol substituent at the pyridine’s 3-position. This structure combines aromatic and partially saturated systems, which are common in bioactive molecules due to their ability to interact with biological targets through hydrogen bonding (ethanol group) and π-π stacking (aromatic rings).

属性

分子式 |

C17H20N2O |

|---|---|

分子量 |

268.35 g/mol |

IUPAC 名称 |

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C17H20N2O/c1-12-15(13(2)20)9-10-17(18-12)19-11-5-7-14-6-3-4-8-16(14)19/h3-4,6,8-10,13,20H,5,7,11H2,1-2H3 |

InChI 键 |

FRQNNBRWQWXFIX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(C)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-(6-(3,4-二氢喹啉-1(2H)-基)-2-甲基吡啶-3-基)乙醇的合成通常涉及多步有机反应。一种常见的方法是先形成喹啉环,然后引入吡啶部分,最后进行官能化引入乙醇基团。具体的反应条件,如温度、溶剂和催化剂,对于该化合物的成功合成至关重要。

工业生产方法

该化合物的工业生产可能涉及优化后的合成路线,以确保高产率和高纯度。连续流动合成和先进催化剂的使用等技术可以提高生产过程的效率。

化学反应分析

反应类型

1-(6-(3,4-二氢喹啉-1(2H)-基)-2-甲基吡啶-3-基)乙醇可以发生各种化学反应,包括:

氧化: 乙醇基团可以被氧化成相应的醛或羧酸。

还原: 喹啉环可以被还原成二氢喹啉衍生物。

取代: 吡啶或喹啉环上的官能团可以使用适当的试剂被其他基团取代。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。反应条件,如温度、pH 和溶剂选择,在决定这些反应的结果方面起着重要作用。

主要形成的产物

这些反应形成的主要产物取决于使用的具体条件和试剂。例如,乙醇基团的氧化可以产生醛或酸,而喹啉环的还原可以产生二氢喹啉衍生物。

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is , with a molecular weight of approximately 267.37 g/mol. The compound features a complex structure that combines elements from both dihydroquinoline and pyridine derivatives, which are known for their biological activity.

Neurodegenerative Diseases

One of the most significant applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD). Research indicates that compounds with similar structures can act as dual-target inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of AD.

- Case Study: Hybrid Compounds

A study synthesized a series of hybrid compounds incorporating 3,4-dihydroquinolinone and dithiocarbamate structures. These compounds demonstrated potent inhibition against AChE and MAOs, with one promising candidate showing an IC50 value of 0.28 µM for AChE inhibition. This suggests that derivatives similar to this compound could be effective in treating AD by enhancing cholinergic signaling and reducing oxidative stress in neuronal cells .

Antitumor Activity

Compounds derived from quinoline structures have been investigated for their anticancer properties. The ability to modify the side chains on the quinoline core can enhance cytotoxicity against various cancer cell lines.

- Case Study: Anticancer Activity

Research has shown that certain derivatives exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a related compound was tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potential therapeutic relevance .

作用机制

1-(6-(3,4-二氢喹啉-1(2H)-基)-2-甲基吡啶-3-基)乙醇的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与生物途径的酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure is compared to derivatives with modifications in the dihydroquinoline, pyridine, or substituent groups. Key examples include:

Functional Group Impact

- Ethanol vs.

- Pyridine vs. Quinoline Backbone: The pyridine core in the target compound is smaller than the quinoline-based analogues in and , which may alter binding affinity to enzymes or receptors .

Pharmacological Potential

- Anticonvulsant Activity: While the target compound lacks direct data, demonstrates that dihydroquinoline derivatives with oxadiazole substituents exhibit anticonvulsant effects, suggesting a possible shared mechanism.

- Kinase Inhibition: Quinoline-acetamide hybrids () are patented for kinase modulation, but the pyridine-ethanol structure of the target compound may favor different target interactions.

Key Research Findings

- Bioavailability: The ethanol substituent may confer better aqueous solubility than lipophilic groups (e.g., trifluoromethyl in ), though this requires experimental validation.

- Structural Flexibility: The partially saturated dihydroquinoline ring allows conformational adaptability, a trait shared with anticonvulsant agents in .

生物活性

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol, also known by its CAS number 1355200-56-4, is a complex organic compound characterized by a unique structure that combines dihydroquinoline and pyridine moieties. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H20N2O

- Molecular Weight : 268.35 g/mol

- Structural Features : The compound features a dihydroquinoline ring linked to a 2-methylpyridine, which is further connected to an ethanol functional group. This intricate structure may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : The structural characteristics of the compound imply possible interactions with cancer cell pathways, warranting further investigation into its anticancer efficacy.

- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems.

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the biological activities of related compounds:

- Antitumor Effects :

- Antimicrobial Activity :

- Neurotransmitter Interaction :

The proposed mechanism of action for this compound involves:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects.

- Modulation of Signaling Pathways : It is anticipated that this compound could influence key signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Methylquinoline | Lacks pyridine ring | Antimicrobial | Distinct aromatic properties |

| 3-Aminoquinoline | Contains amino group | Antibacterial | Known for antibacterial activity |

| 4-Methylpyridine | Simple pyridine derivative | Limited biological activity | Commonly used as a solvent |

The unique combination of multiple nitrogen heterocycles in this compound enhances its chemical reactivity and potential biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。